molecular formula C20H26O4 B592022 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one CAS No. 145472-94-2

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one

Cat. No.: B592022
CAS No.: 145472-94-2
M. Wt: 330.424
InChI Key: WKOQNZJYUMIANJ-AGVUXJGHSA-N
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Description

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is a synthetic steroidal compound with a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.42 . This compound is known for its complex structure, which includes an epoxy group and an acetyloxy group attached to the steroid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one typically involves multiple steps starting from a suitable steroid precursor. The key steps include the introduction of the epoxy group and the acetyloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is unique due to its specific combination of functional groups, including the epoxy and acetyloxy groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

[(1S,2S,4R,5S,6S,9S,10S,18R)-5-methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(21)23-16-8-7-15-14-5-3-11-9-12(22)4-6-13(11)17(14)18-19(24-18)20(15,16)2/h9,13-19H,3-8H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOQNZJYUMIANJ-AGVUXJGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(C3C(O3)C4C2CCC5=CC(=O)CCC45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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